REACTION_CXSMILES
|
C([N:8]1[CH2:14][CH2:13][C:12]2[S:15][CH:16]=[N:17][C:11]=2[CH2:10][CH2:9]1)C1C=CC=CC=1.C(Cl)[Cl:19]>>[ClH:19].[S:15]1[C:12]2[CH2:13][CH2:14][NH:8][CH2:9][CH2:10][C:11]=2[N:17]=[CH:16]1 |f:2.3|
|
Name
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6-benzyl-5,6,7,8-tetrahydro-4H-thiazolo[4,5-d]azepine
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2=C(CC1)SC=N2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
20 mL anhydrous methanol was added
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resulting crude product was washed with DCM
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.S1C=NC=2CCNCCC21
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |